![molecular formula C22H20F3N3O4 B2700087 3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034418-94-3](/img/structure/B2700087.png)
3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H20F3N3O4 and its molecular weight is 447.414. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
While not extensively studied, 3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been synthesized and characterized . Its off-white solid form suggests potential applications in antimicrobial research. Further investigations are warranted to explore its efficacy against specific pathogens.
Organic Synthesis
The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have used it as a building block in the preparation of other molecules. For instance, 4-(trifluoromethyl)benzylamine (a related compound) has been synthesized using 3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione as a precursor .
properties
IUPAC Name |
3-phenyl-1-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O4/c23-22(24,25)32-18-8-6-15(7-9-18)20(30)26-12-10-16(11-13-26)27-14-19(29)28(21(27)31)17-4-2-1-3-5-17/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANHDOXVGITGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione |
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